Aldol
Overview
Description
Synthesis Analysis
Aldol synthesis has evolved to include a variety of methodologies that enhance its efficiency, selectivity, and scope. Amino acid-catalyzed direct asymmetric aldol reactions represent a bioorganic approach to creating carbon-carbon bonds with high regio-, diastereo-, and enantioselectivities using simple and commercially available catalysts (Sakthivel et al., 2001). Modern techniques also involve the use of organometallic compounds, organocatalysts, and even enzymes to achieve precise control over the reaction's outcome.
Molecular Structure Analysis
The aldol reaction is instrumental in the formation of all-carbon quaternary stereocenters, a challenging feat in asymmetric synthesis. Through strategic retrosynthetic analysis and the consecutive addition of organometallic reagents, aldol-type products can be created with high selectivity, demonstrating the reaction's ability to intricately construct complex molecular architectures (Das et al., 2009).
Scientific Research Applications
Mukaiyama Aldol Reaction : This variant, discovered by Mukaiyama, Narasaka, and Banno in 1973, uses silyl enol ethers and titanium tetrachloride, marking a significant advancement in C-C bond-forming methods. It's notable for its role in natural product synthesis and Lewis acid catalysis for asymmetric synthesis (Murakami, 2014).
Detrifluoroacetylative Generation of Fluoro Enolates : This emerging research area has applications in synthesizing pharmaceutically valuable compounds, offering a practical approach for installing CF2, CHF, and quaternary CF structural units in organic compounds (Mei et al., 2015).
Aldol Reactions in Aqueous Media : Mimicking nature's enzyme catalysis, recent advancements in aqua-asymmetric aldol reactions are significant for their green chemistry advantages and efficient stereochemical outcomes (Młynarski & Paradowska, 2008).
Green Chemistry Perspective : The aldol reaction's adaptability in green chemistry is highlighted by its use in solvent-less conditions, in water, and with heterogeneous or biocatalysis. This approach is essential for developing safe and clean synthetic procedures (Mestres, 2004).
Vinylogous Aldol Reactions : This variant is significant for accessing polyketide derivatives and is pivotal in pharmaceutical natural product synthesis. It provides a route to polyol units common in many drugs (Bisai, 2012).
Biocatalysis with Aldolases : Advances in biocatalysis using aldolases, fueled by protein engineering and screening, have expanded synthetic opportunities from small chiral molecules to complex pharmaceuticals. This development outlines steps toward custom-made biocatalysts (Clapés et al., 2010).
Organocatalytic Asymmetric Aldol Reactions : This approach is widely used to obtain chiral β-hydroxycarbonyl compounds, crucial in synthesizing pharmaceutically important intermediates (Heravi et al., 2017).
Proline-Catalyzed Direct Asymmetric Aldol Reactions : Proline's role as an effective catalyst for direct aldol reactions between unmodified acetone and aldehydes has been significant in developing asymmetric class I aldolase mimics (List et al., 2000).
Confined Acids in Asymmetric Single Aldolizations : This approach, using bulky phosphorus-based acid catalysts, addresses challenges in selective aldol coupling of simple enolizable aldehydes, providing a scalable and efficient method (Schreyer et al., 2018).
Catalytic Asymmetric Aldol Methodologies : Developments in this area, including organocatalytic and metal-based strategies, have enabled the synthesis of complex molecular targets with high selectivity (Trost & Brindle, 2010).
Novel Organocatalyzed Aldol Reactions : The development of these reactions for synthesizing biologically active molecules has been significant, especially in obtaining optically enriched forms of useful products (Bhanushali & Zhao, 2011).
Enamine Mechanism in Proline-Catalyzed Aldol Reactions : This research provides insights into the mechanism of proline-catalyzed aldol reactions, emphasizing the role of enamine intermediates (List et al., 2004).
Aldol Methods in Polyketide Total Synthesis : The role of aldol reactions in the stereoselective construction of polyketide natural products is crucial, with developments in various aldol additions including metal enolates and organocatalytic methods (Schetter & Mahrwald, 2006).
Organocatalysis in Asymmetric Aldol Reaction : This review discusses the application of organocatalysis in asymmetric aldol reactions, focusing on the mechanism of enamine catalysis and the effects of organocatalyst structure on selectivity (Zlotin et al., 2009).
Vinylogous Mukaiyama Aldol Reactions : These reactions are crucial for synthesizing β-hydroxy ketones, a key structural element in many natural products, offering a versatile method to generate new stereocenters and double bonds simultaneously (Cordes & Kalesse, 2019).
Sub-ppm Level Asymmetric Organocatalysis : This research demonstrates the use of extremely potent catalysts in aldolizations yielding tertiary aldols, offering a scalable and efficient approach with high enantiopurity (Bae et al., 2018).
Aldolase Catalytic Antibodies Using Enamine Mechanism : This study presents antibodies that catalyze aldol reactions, mimicking natural class I aldolase enzymes. It's a significant step towards harnessing biocatalysis for synthetic applications (Wagner et al., 1995).
Aldol Reactions in Multicomponent Domino Pathways : Evaluating the aldol reaction in combination with the Ugi multicomponent reaction enables the assembly of complex mono- and polycyclic systems, useful in heterocyclic chemistry (Xu et al., 2013).
Asymmetric Organocatalysis of Challenging Carbon-Carbon Bond Forming Reaction : This research reports on the highly challenging and scalable Mukaiyama aldol reactions with ketones as electrophiles, achieving excellent yields and enantioselectivities (H. Bae et al., 2018).
Efficient Aldolase Catalytic Antibodies : Demonstrating antibodies that catalyze the aldol reaction with a mechanism similar to natural enzymes, this research is a breakthrough in biocatalysis for carbon-carbon bond formation (Wagner et al., 1995).
Safety And Hazards
Aldol is moderately toxic by ingestion, inhalation, and skin absorption. Contact with it may irritate the skin and eyes .
Relevant Papers
Several papers have been published on the topic of Aldol. For instance, a paper titled “Research progress of catalysts for aldol condensation of biomass-based compounds” discusses the research progress of catalysts of the aldol condensation reaction . Another paper, “A Review on Aldol Reaction”, provides a comprehensive review of the aldol reaction . A paper titled “A green look at the aldol reaction” discusses the safety and environmental impact of the aldol reaction .
properties
IUPAC Name |
3-hydroxybutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJKGGMUJITCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Record name | ALDOL | |
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DSSTOX Substance ID |
DTXSID2050407 | |
Record name | 3-Hydroxybutyraldehyde | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aldol appears as a clear white to yellow syrupy liquid. Denser than water. Contact may irritate skin and eyes. Moderately toxic by ingestion, inhalation and skin absorption., Liquid, Colorless to yellow liquid; [HSDB] Clear viscous liquid; [MSDSonline] | |
Record name | ALDOL | |
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Record name | Butanal, 3-hydroxy- | |
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Record name | Acetaldol | |
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Boiling Point |
Decomposes at about 83 °C, Boiling point = 83 °C at 20 mm | |
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Flash Point |
150 °F (NFPA, 2010), 150 °F (66 °C) (open cup) | |
Record name | ALDOL | |
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Record name | Acetaldol | |
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Solubility |
Miscible with water /1.00X10+6 mg/L/, Miscible with water, Miscible with ethanol; soluble in diethyl ether; very soluble in acetone, Miscible with alcohol, ether, organic solvents | |
Record name | Acetaldol | |
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Density |
1.103 g/cu cm at 20 °C, Specific heat: 0.737; bulk density: 9.17 lb/gal at 20 degC | |
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Vapor Density |
3.00 (Air = 1) | |
Record name | Acetaldol | |
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Vapor Pressure |
21.0 [mmHg], 21 mm Hg at 20 °C | |
Record name | Acetaldol | |
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Product Name |
Aldol | |
Color/Form |
Clear, white-to-yellow syrupy liquid, Colorless, thick liquid | |
CAS RN |
107-89-1 | |
Record name | ALDOL | |
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Record name | 3-Hydroxybutanal | |
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Record name | 3-Hydroxybutanal | |
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Record name | 3-Hydroxybutyraldehyde | |
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Record name | 3-hydroxybutyraldehyde | |
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Record name | ACETALDOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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